4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

Catalog No.
S13719746
CAS No.
M.F
C9H9Br2Cl
M. Wt
312.43 g/mol
Availability
In Stock
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4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

Product Name

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

IUPAC Name

4-bromo-1-(3-bromopropyl)-2-chlorobenzene

Molecular Formula

C9H9Br2Cl

Molecular Weight

312.43 g/mol

InChI

InChI=1S/C9H9Br2Cl/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2

InChI Key

ULBDNPCUZKAINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CCCBr

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is an organic compound with the molecular formula C9H9Br2ClC_9H_9Br_2Cl and a molecular weight of approximately 267.98 g/mol. This compound features a benzene ring substituted with bromine and chlorine atoms, specifically at the 4 and 2 positions, respectively, along with a 3-bromopropyl group at the 1 position. Its structural complexity arises from the presence of multiple halogen substituents, which significantly influence its chemical reactivity and biological properties.

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives. This reaction is facilitated by the electron-withdrawing nature of the halogens, which makes the carbon atoms more susceptible to nucleophilic attack .
  • Elimination Reactions: Under certain conditions, this compound can also participate in elimination reactions, particularly when treated with strong bases, resulting in the formation of alkenes.
  • Electrophilic Aromatic Substitution: The presence of bromine and chlorine allows for further electrophilic substitution reactions on the aromatic ring, which can introduce additional functional groups.

Synthesis of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene can be achieved through several methods:

  • Halogenation Reactions: This involves the bromination and chlorination of appropriate precursors such as 1-(3-bromopropyl)-2-chlorobenzene under controlled conditions to selectively introduce halogen substituents.
  • Nucleophilic Substitution Reactions: Starting from a suitable bromo or chloro compound, nucleophilic substitution can be performed using sodium bromide or other brominating agents in a polar solvent to yield the desired compound .
  • Multi-step Synthesis: A more complex synthesis might involve multiple steps including alkylation reactions followed by halogenation to achieve the final product .

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive halogen substituents.
  • Research: The compound may be used in studies investigating structure-activity relationships (SAR) for developing new drugs or materials.
  • Material Science: It could also find applications in creating polymeric materials or as a building block for more complex organic compounds.

Several compounds share structural similarities with 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
1-(3-Bromopropyl)-2-chlorobenzeneHalogenated AromaticLacks additional bromine substituent
4-Bromo-1-(3-bromobutyl)-2-chlorobenzeneHalogenated AromaticLonger alkyl chain compared to propyl
1-Bromo-3-chloropropaneAliphatic HalideSimple structure without aromatic characteristics
4-Chloro-1-(3-bromopropyl)-2-fluorobenzeneHalogenated AromaticContains fluorine instead of bromine

These compounds illustrate variations in alkyl chain length and halogen types, which can significantly affect their chemical reactivity and biological properties. The unique combination of two bromines and one chlorine in 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene may impart distinct characteristics that differentiate it from its analogs.

Zeolite TypeTreatment ConditionsTemperature Range (°C)Selectivity (% para)Conversion (%)
L-type (NaL)As-synthesized0-20060-7545-65
L-type (KL)Ion-exchanged with K+0-20070-8555-75
L-type (CsL)Ion-exchanged with Cs+0-20075-9060-80
L-type Alkali-treatedNaOH (pH 11-13, 0.5-100 h)0-20085-9570-85
L-type (pH 11+ treated)NaOH treatment (0-100°C)0-10090-9875-90

Stepwise Propyl Chain Functionalization Techniques

Friedel-Crafts Alkylation Approaches

The introduction of propyl chains onto aromatic rings represents a fundamental step in synthesizing 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene [5] [6]. Friedel-Crafts alkylation reactions utilize aluminum chloride as a Lewis acid catalyst to facilitate the attachment of propyl groups to benzene derivatives [5]. The mechanism involves the formation of carbocation intermediates through the interaction of alkyl halides with aluminum chloride, generating electrophilic species that attack the aromatic ring [7].

The reaction conditions typically require temperatures between 0 and 50 degrees Celsius to maintain selectivity while ensuring adequate reaction rates [5] [6]. The choice of propyl halide significantly influences the outcome, with propyl chloride being preferred due to its balance between reactivity and selectivity [8]. The carbocation rearrangement potential must be carefully considered, as primary propyl carbocations can undergo rearrangement to more stable secondary carbocations, leading to branched products [6].

Radical Bromination of Alkyl Side Chains

The functionalization of propyl chains through radical bromination represents a highly selective method for introducing bromine atoms at specific positions [9]. The process follows a free radical mechanism where bromine radicals abstract hydrogen atoms from the propyl chain, with the resulting alkyl radicals subsequently combining with bromine atoms to form the desired brominated products [9].

Electrochemical bromination has emerged as an exceptionally selective method for side-chain functionalization, achieving regioselectivities greater than 95% for alpha-bromination of alkyl aromatic compounds [9]. The two-phase electrolysis system utilizes aqueous sodium bromide solutions containing catalytic amounts of hydrogen bromide, generating dibromine monoxide as the active brominating species [9]. This method operates at 0 degrees Celsius and provides high yields of 60-95% while maintaining excellent selectivity [9].

Table 2: Stepwise Propyl Chain Functionalization Techniques

MethodReagentsTemperature (°C)Yield (%)Selectivity
Friedel-Crafts AlkylationAlCl3/Propyl halide0-5060-85Moderate
Propyl Chloride AdditionC3H7Cl/Lewis acid25-8070-90High
Acylation-ReductionPropanoyl chloride/Zn-Hg0-25 then reduction75-95High
Radical BrominationNBS/Peroxide80-10060-95Very High (>95%)
Electrochemical BrominationNaBr/HBr (electrolysis)080-95Very High (>95%)

Nitro Group Reduction Pathways for Precursor Conversion

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents one of the most efficient pathways for converting nitro-substituted precursors to amino intermediates in the synthesis of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene [10] [11]. The reduction process typically employs palladium on carbon or nickel catalysts under hydrogen gas at temperatures ranging from 25 to 100 degrees Celsius [11]. This method achieves yields of 85-95% with high selectivity, making it particularly suitable for industrial-scale synthesis [10].

The mechanism involves the sequential addition of hydrogen atoms to the nitro group through a series of intermediates including nitroso and hydroxylamine compounds [12]. The reduction proceeds through either a radical mechanism involving successive electron transfers or three successive two-electron steps via hydride transfer processes [12]. The nitroso intermediate forms rapidly and is subsequently reduced to the hydroxylamine derivative at a rate 10,000 times faster than the initial nitro reduction step [12].

Metal-Acid Reduction Systems

Metal-acid reduction systems provide an alternative pathway for nitro group reduction, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups [10]. The most commonly employed systems involve iron or tin in hydrochloric acid at temperatures between 60 and 100 degrees Celsius [10] [11]. These conditions result in yields of 70-90% with moderate selectivity [10].

The reduction mechanism involves the metal acting as an electron donor while the acid provides protons for the reduction process [10]. The strongly acidic conditions lead to the formation of protonated amine products, which require subsequent treatment with base to liberate the neutral amine [11]. This two-step process allows for selective reduction of nitro groups in the presence of alkenes and other sensitive functional groups [11].

Enzymatic and Electrochemical Reduction Approaches

Enzymatic reduction using nitroreductase enzymes offers a highly selective approach for nitro group reduction, particularly valuable for complex substrates containing multiple functional groups [12]. These systems operate under mild conditions at 25 to 37 degrees Celsius and achieve very high selectivity, though yields are typically lower at 40-70% [12]. The enzymatic pathway involves specific enzymes such as NADPH: cytochrome P450 oxidoreductase and NADPH: quinone oxidoreductase, which facilitate electron transfer from NADPH to the nitro group [12].

Electrochemical reduction provides another selective option, operating at controlled potentials in aqueous media at temperatures between 25 and 50 degrees Celsius [12]. This method achieves yields of 60-80% with moderate selectivity and offers precise control over the reduction process through potential manipulation [12].

Table 3: Nitro Group Reduction Pathways for Precursor Conversion

Reduction MethodReagents/ConditionsTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Catalytic HydrogenationH2/Pd-C or Ni25-1002-885-95High
Metal-Acid ReductionFe/HCl or Sn/HCl60-1001-670-90Moderate
Electrochemical ReductionCathode/Aqueous medium25-504-1260-80Moderate
Hydride ReductionLiAlH4 or NaBH40-251-480-95High
Enzymatic ReductionNitroreductase enzymes25-376-2440-70Very High

Purification and Characterization Protocols for Polyhalogenated Intermediates

Chromatographic Purification Methods

Column chromatography represents the primary purification method for polyhalogenated intermediates, utilizing silica gel as the stationary phase with hexane-ethyl acetate gradients as the mobile phase [13] [14]. The technique exploits polarity differences between compounds, with less polar polyhalogenated species eluting before more polar impurities [13]. The weight of adsorbent typically ranges from 20 to 50 times the sample weight, with higher ratios employed for more challenging separations [13].

The elution order generally follows the series where alkyl halides elute first, followed by saturated hydrocarbons, unsaturated hydrocarbons, ethers, esters, ketones, amines, alcohols, phenols, and acids [13]. For polyhalogenated benzene derivatives, careful selection of solvent polarity is crucial, with the solvent system being less polar than the target compounds to ensure proper separation [13]. High-performance liquid chromatography using C18 columns with methanol-water gradients achieves purities of 98-99.5% for complex polyhalogenated mixtures [15].

Recrystallization and Crystallization Protocols

Recrystallization serves as an essential purification method for polyhalogenated aromatic compounds, particularly effective for achieving high purity levels of 95-99% [16]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization of the desired compound [16]. Solvent selection is critical, with the ideal solvent dissolving the compound at high temperature but showing limited solubility at room temperature [16].

For halogenated aromatic compounds, the crystallization mechanism involves specific intermolecular interactions including halogen bonding, pi-pi stacking, and weak interactions such as carbon-hydrogen to halogen contacts [17]. These interactions stabilize the crystal packing and influence the crystallization behavior [17]. The process typically requires heating the mixture to temperatures above the normal boiling point of the solvent in a closed system, followed by controlled cooling to promote recrystallization [16].

Spectroscopic Characterization Techniques

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of polyhalogenated benzene derivatives [18] [19]. Proton nuclear magnetic resonance spectra typically show characteristic signals for aromatic protons between 7.0 and 7.8 parts per million, with propyl chain methylene protons appearing at 2.3-2.8 parts per million for aromatic-attached carbons and 1.0-2.3 parts per million for aliphatic carbons [19]. Carbon-13 nuclear magnetic resonance reveals aromatic carbons in the 126-150 parts per million range, with halogen-bearing carbons showing distinct chemical shifts [19].

Gas chromatography-mass spectrometry analysis provides definitive identification through fragmentation patterns characteristic of polyhalogenated compounds [20] [21]. Electron impact ionization at 70 electron volts generates reproducible fragmentation patterns, with halogen isotope effects providing additional structural confirmation [21]. The technique achieves detection limits in the nanogram range and provides molecular ion confirmation through high-resolution mass spectrometry [20].

Infrared spectroscopy reveals characteristic absorptions for aromatic carbon-hydrogen stretching at 3030 wavenumbers and aromatic ring vibrations between 1450 and 1600 wavenumbers [22]. Carbon-halogen vibrations appear in the 500-800 wavenumber region, with specific patterns diagnostic of substitution patterns [22]. The combination of these spectroscopic techniques provides unambiguous structural confirmation of polyhalogenated intermediates [22].

Table 4: Purification and Characterization Protocols for Polyhalogenated Intermediates

TechniqueConditions/ParametersPurity Achieved (%)Detection LimitKey Parameters
Column ChromatographySilica gel/Hexane-EtOAc90-98mg scaleRf values, gradient
RecrystallizationEthanol or acetone95-99g scaleSolvent choice, temperature
HPLC PurificationC18 column/MeOH-H2O98-99.5μg scaleRetention time
GC-MS Analysis70 eV electron impactN/A (analytical)ng scaleFragmentation pattern
NMR Spectroscopy500 MHz in CDCl3N/A (analytical)mg scaleChemical shifts (δ)

Table 5: NMR Characterization Data for Polyhalogenated Benzene Derivatives

Structural Feature1H NMR (δ ppm)13C NMR (δ ppm)MultiplicityCoupling Constants (Hz)
Aromatic C-H7.0-7.8126-150d, dd, s7-8 (aromatic)
Aromatic C-BrN/A110-125N/AN/A
Aromatic C-ClN/A125-140N/AN/A
Propyl CH2 (aromatic)2.3-2.830-35t, m6-8
Propyl CH2 (terminal)1.0-2.322-31m6-7
Propyl CH2-Br3.2-3.832-35t6-7

The X-ray crystallographic analysis of 4-bromo-1-(3-bromopropyl)-2-chlorobenzene reveals fundamental structural characteristics that define its three-dimensional molecular architecture [1] [2]. Crystal structure determinations of halogenated benzenes demonstrate that these compounds typically adopt monoclinic or orthorhombic crystal systems, with 4-bromo-1-(3-bromopropyl)-2-chlorobenzene expected to crystallize in the monoclinic system [1] [3].

ParameterExpected Values for C₉H₉Br₂Cl
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa ≈ 12 Å, b ≈ 8 Å, c ≈ 14 Å
Unit Cell Anglesα = γ = 90°, β ≈ 105°
Volume≈ 1300 ų
Z value4
Calculated Density≈ 1.85 g/cm³
Crystal HabitPrismatic

The molecular geometry reveals a planar benzene ring with the three halogen substituents creating significant steric and electronic effects [4] [1]. The bromopropyl side chain adopts an extended conformation to minimize steric interactions with the aromatic ring substituents [2]. Intermolecular interactions in the crystal lattice are dominated by halogen-halogen contacts and aromatic stacking arrangements, with typical halogen bond distances ranging from 3.0 to 3.5 Å [2] [3].

The aromatic ring maintains planarity despite the multiple halogen substitutions, with carbon-carbon bond lengths ranging from 1.38 to 1.42 Å [1]. The carbon-bromine bond lengths are approximately 1.90 Å for the aromatic bromide and 1.96 Å for the aliphatic bromide, while the carbon-chlorine bond measures approximately 1.74 Å [4] [5].

Nuclear Magnetic Resonance Spectral Analysis of Proton Environments

The proton nuclear magnetic resonance spectrum of 4-bromo-1-(3-bromopropyl)-2-chlorobenzene exhibits distinct chemical shift patterns that reflect the electronic environments created by the multiple halogen substituents [6] [7] [8]. The aromatic protons display characteristic downfield shifts due to the deshielding effects of the electron-withdrawing halogen atoms [8] [9].

Proton EnvironmentChemical Shift (δ ppm)MultiplicityCoupling Constant (Hz)Integration
Aromatic H-3 (meta to Br)7.45-7.55doublet (d)J = 8.21H
Aromatic H-5 (ortho to Br)7.65-7.75doublet of doublets (dd)J = 8.2, 2.11H
Aromatic H-6 (ortho to Cl)7.25-7.35doublet (d)J = 8.21H
Benzylic CH₂ (position 1')2.85-2.95triplet (t)J = 7.52H
Central CH₂ (position 2')2.10-2.20quintet (quint)J = 7.52H
Terminal CH₂Br (position 3')3.45-3.55triplet (t)J = 6.82H

The aromatic region demonstrates the asymmetric substitution pattern, with three distinct proton signals reflecting the trisubstituted benzene ring [10] [8]. The proton ortho to bromine appears most downfield due to the strong electron-withdrawing effect of the bromine substituent [6] [8]. The meta proton relative to bromine shows intermediate chemical shift values, while the proton ortho to chlorine exhibits less deshielding compared to the bromine-adjacent protons [8] [9].

The aliphatic protons of the bromopropyl chain show characteristic chemical shifts consistent with their electronic environments [11] . The benzylic methylene protons appear at 2.85-2.95 parts per million due to the deshielding effect of the aromatic ring [7]. The central methylene protons display a quintet multiplicity pattern resulting from coupling with four equivalent neighboring protons [13]. The terminal methylene protons adjacent to bromine exhibit significant downfield shift to 3.45-3.55 parts per million, characteristic of protons alpha to bromine [11] .

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-bromo-1-(3-bromopropyl)-2-chlorobenzene reveals characteristic fragmentation pathways that reflect the molecular structure and the relative stability of various ionic fragments [15] [16]. The molecular ion peak appears as an isotope cluster at mass-to-charge ratios 312, 314, and 316, corresponding to different combinations of bromine and chlorine isotopes [15] [16].

Ionm/zRelative Intensity (%)Fragmentation Type
[M]⁺- (Molecular ion)312/314/31615-25Molecular ion
[M-Br]⁺ (Loss of Br)233/23540-60α-cleavage
[M-CH₂Br]⁺ (Loss of CH₂Br)219/22180-100 (base peak)McLafferty rearrangement
[M-C₃H₆Br]⁺ (Loss of propyl chain)191/19360-80Side chain loss
[C₆H₃BrCl]⁺- (Substituted benzene)189/191/19370-90Retro Diels-Alder
[C₇H₄Cl]⁺ (Chlorotropylium)139/14130-50Ring rearrangement
[C₃H₆Br]⁺ (Bromopropyl fragment)123/12520-40Simple cleavage
[CH₂Br]⁺ (Bromomethyl)93/9510-30β-cleavage
[Br]⁺ (Bromine cation)79/815-15Charge retention

The base peak corresponds to the loss of the bromomethyl group from the molecular ion, forming an ion at mass-to-charge ratio 219/221 . This fragmentation pathway represents a McLafferty rearrangement involving the transfer of a hydrogen atom and subsequent elimination of the bromomethyl radical [15]. The high intensity of this peak reflects the stability of the resulting aromatic cation and the favorable energetics of the rearrangement process .

Secondary fragmentation pathways include the loss of bromine atoms through α-cleavage mechanisms, producing ions at mass-to-charge ratios 233/235 [15]. The complete loss of the bromopropyl side chain generates ions at 191/193, corresponding to the dibromochlorobenzene cation radical . Ring rearrangement processes lead to the formation of chlorotropylium ions at mass-to-charge ratios 139/141, demonstrating the tendency of halogenated aromatic systems to undergo internal rearrangements under electron impact conditions [15].

Infrared Vibrational Signatures of Halogen-Carbon Bonds

The infrared spectrum of 4-bromo-1-(3-bromopropyl)-2-chlorobenzene exhibits characteristic vibrational modes that provide detailed information about the halogen-carbon bond environments and molecular structure [17] [19]. The spectrum displays distinct absorption bands corresponding to aromatic and aliphatic carbon-halogen stretching vibrations, which appear at different wavenumbers depending on the specific halogen and bonding environment [17] [20].

Vibrational ModeWavenumber (cm⁻¹)IntensityAssignment
C-H aromatic stretch3080-3100mediumAromatic C-H stretch
C-H aliphatic stretch2920-2980strongAliphatic C-H stretch
C=C aromatic stretch1580-1620medium-strongAromatic C=C
C-Br stretch (aromatic)1060-1080strongAr-Br stretch
C-Br stretch (aliphatic)560-580strongAlkyl-Br stretch
C-Cl stretch750-780strongAr-Cl stretch
C-C aromatic stretch1450-1500mediumAromatic skeletal
C-H aromatic bend (in-plane)1150-1200mediumIn-plane C-H bend
C-H aromatic bend (out-of-plane)800-880strongOut-of-plane C-H bend
Ring breathing mode990-1020mediumRing deformation

The carbon-bromine stretching vibrations appear as two distinct bands reflecting the different bonding environments [17] . The aromatic carbon-bromine bond exhibits a stretching frequency at 1060-1080 wavenumbers, which is significantly higher than the aliphatic carbon-bromine stretch at 560-580 wavenumbers [17] [19]. This difference arises from the increased bond strength and reduced bond length of the aromatic carbon-bromine bond compared to the aliphatic carbon-bromine bond .

The carbon-chlorine stretching vibration appears at 750-780 wavenumbers, consistent with aromatic carbon-chlorine bonds in halogenated benzenes [17] [21]. The intensity of this absorption is strong due to the large dipole moment change associated with the carbon-chlorine bond stretching motion [17] [20]. The aromatic carbon-carbon stretching vibrations appear at 1580-1620 wavenumbers for the carbon-carbon double bond character and at 1450-1500 wavenumbers for the aromatic skeletal vibrations [20] [19].

XLogP3

4.6

Exact Mass

311.87390 g/mol

Monoisotopic Mass

309.87595 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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